molecular formula C10H20F2O2Si B6611043 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal CAS No. 2866307-37-9

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal

Cat. No.: B6611043
CAS No.: 2866307-37-9
M. Wt: 238.35 g/mol
InChI Key: ZJJOHLAQXDGEGU-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a difluorobutanal backbone. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The difluorobutanal moiety can be introduced through various fluorination techniques, often involving the use of diethylaminosulfur trifluoride (DAST) or similar reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: TBAF in tetrahydrofuran (THF), acidic conditions using acetic acid and water.

Major Products

    Oxidation: 4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid.

    Reduction: 4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanol.

    Substitution: 3,3-Difluorobutanal.

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal primarily involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations at the aldehyde or other parts of the molecule. The difluorobutanal moiety can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal is unique due to the combination of the TBDMS protecting group and the difluorobutanal structure. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and fluorine chemistry.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F2O2Si/c1-9(2,3)15(4,5)14-8-10(11,12)6-7-13/h7H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJOHLAQXDGEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F2O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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